1-[(Bromomethyl)selanyl]-4-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Bromomethyl)selanyl]-4-chlorobenzene is an organoselenium compound that features a benzene ring substituted with a bromomethyl group and a selenyl group at the para position relative to a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Bromomethyl)selanyl]-4-chlorobenzene typically involves the following steps:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Bromomethyl)selanyl]-4-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles, such as amines or thiols, to form new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of new substituted benzene derivatives with various functional groups.
Oxidation: Formation of selenoxides or selenones.
Reduction: Formation of reduced benzene derivatives with altered selenyl groups.
Wissenschaftliche Forschungsanwendungen
1-[(Bromomethyl)selanyl]-4-chlorobenzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-[(Bromomethyl)selanyl]-4-chlorobenzene involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The bromomethyl group can be targeted by nucleophiles, leading to the formation of new bonds and functional groups. The selenyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(Bromomethyl)thio]-4-chlorobenzene: Similar structure but with a thio group instead of a selenyl group.
1-[(Bromomethyl)oxy]-4-chlorobenzene: Similar structure but with an oxy group instead of a selenyl group.
1-[(Bromomethyl)amino]-4-chlorobenzene: Similar structure but with an amino group instead of a selenyl group.
Uniqueness
1-[(Bromomethyl)selanyl]-4-chlorobenzene is unique due to the presence of the selenyl group, which imparts distinct chemical properties compared to its sulfur, oxygen, and nitrogen analogs. The selenyl group can participate in unique redox reactions and has different electronic effects, making this compound valuable for specific applications in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
83726-16-3 |
---|---|
Molekularformel |
C7H6BrClSe |
Molekulargewicht |
284.45 g/mol |
IUPAC-Name |
1-(bromomethylselanyl)-4-chlorobenzene |
InChI |
InChI=1S/C7H6BrClSe/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2 |
InChI-Schlüssel |
AHHSACWIMLKEAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1Cl)[Se]CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.